molecular formula C28H31N3O3 B14920385 1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone

1-{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}-2-(4-methoxyphenoxy)ethanone

Cat. No.: B14920385
M. Wt: 457.6 g/mol
InChI Key: VMXQZWRKVFDITE-UHFFFAOYSA-N
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Description

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound that features a carbazole moiety, a piperazine ring, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at specific functional groups, such as the carbonyl group.

    Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can lead to the formation of carbazole-3,6-dione.

Scientific Research Applications

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. The carbazole moiety is known for its ability to intercalate into DNA, potentially disrupting DNA replication and transcription processes. The piperazine ring can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to its combination of a carbazole moiety, a piperazine ring, and a methoxyphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler carbazole derivatives.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C28H31N3O3/c1-3-31-26-7-5-4-6-24(26)25-18-21(8-13-27(25)31)19-29-14-16-30(17-15-29)28(32)20-34-23-11-9-22(33-2)10-12-23/h4-13,18H,3,14-17,19-20H2,1-2H3

InChI Key

VMXQZWRKVFDITE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)COC4=CC=C(C=C4)OC)C5=CC=CC=C51

Origin of Product

United States

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